Ethyl 1-naphthaleneacetate
Overview
Description
Ethyl 1-naphthaleneacetate, with the chemical formula C14H14O2 and CAS registry number 2122-70-5, is a compound known for its applications in various industries. This colorless liquid, also referred to as ethyl naphthylacetate, is characterized by its ethyl and naphthalene functional groups. It is commonly used as a fragrance ingredient in perfumes and cosmetics, providing a sweet, floral scent. This compound is also used as a flavoring agent in food products, adding a fruity, floral taste. Additionally, it has been studied for its potential antimicrobial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-naphthaleneacetate is typically synthesized through the esterification of 1-naphthaleneacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and automated systems allows for efficient production and high yields. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-naphthaleneacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-naphthyl ethanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form 1-naphthaleneacetic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products:
Oxidation: 1-Naphthaleneacetic acid.
Reduction: 1-Naphthyl ethanol.
Substitution: 1-Naphthaleneacetic acid and ethanol.
Scientific Research Applications
Ethyl 1-naphthaleneacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties, making it a candidate for use in biological assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized as a fragrance and flavoring agent in the cosmetics and food industries.
Mechanism of Action
The mechanism of action of ethyl 1-naphthaleneacetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
Ethyl 1-naphthaleneacetate can be compared with other similar compounds such as:
1-Naphthaleneacetic acid: A precursor to this compound, used as a plant growth regulator.
Ethyl 2-naphthaleneacetate: Another ester derivative with similar applications but differing in the position of the ester group on the naphthalene ring.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of ethyl and naphthalene functional groups, which confer distinct fragrance and flavor properties. Its versatility in various applications, from fragrances to potential therapeutic uses, sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-naphthalen-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDPSKQLXKCVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034583 | |
Record name | Ethyl 1-naphthaleneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl 1-naphthylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2122-70-5 | |
Record name | Ethyl 1-naphthylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2122-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Naphthaleneacetic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-naphthaleneacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74497 | |
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Record name | 1-Naphthaleneacetic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 1-naphthaleneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-naphthylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.666 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 1-NAPHTHALENEACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OV7F7186V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl 1-naphthylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88.5 °C | |
Record name | Ethyl 1-naphthylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032709 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 1-naphthaleneacetate in the synthesis of 4H-Cyclopenta[def]phenanthrene (CPP)?
A: this compound serves as a crucial starting material in the synthesis of CPP. The research paper outlines a six-step synthesis process, with this compound being the precursor molecule []. The process utilizes a Michael addition reaction and subsequent transformations to convert this compound into the target compound, CPP. This synthetic route showcases the importance of this compound in accessing complex polycyclic aromatic hydrocarbons like CPP.
Q2: What are the advantages of using this compound in this specific synthetic route for CPP?
A: The research paper highlights that this compound is "easily available" [], suggesting its accessibility makes it advantageous as a starting material. Additionally, the described synthetic route achieves a 36% overall yield, indicating a reasonable efficiency for a multi-step synthesis. While the paper doesn't explicitly compare this route to alternatives, the use of a readily available starting material and the achieved yield suggest this strategy is a practical approach to synthesizing CPP.
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